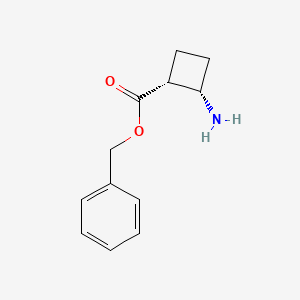

benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride

Description

Benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride is a chiral cyclobutane derivative featuring an amino group and a benzyl ester moiety. Such cyclobutane-containing compounds are of interest in medicinal chemistry due to their metabolic stability and ability to modulate drug-target interactions.

Properties

IUPAC Name |

benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-11-7-6-10(11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIVOJQAHUXBOZ-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride typically involves the following steps:

Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through intramolecular cyclization of γ-substituted amino acid derivatives or alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates.

Amination: Introduction of the amino group is achieved through alkylation of glycine equivalents with 1,2-electrophiles.

Esterification: The carboxylate group is introduced via esterification reactions, often using benzyl alcohol as a reagent.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction of the carboxylate group can yield alcohols or aldehydes.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed under mild conditions.

Major Products

Oxidation: Imines, nitriles.

Reduction: Alcohols, aldehydes.

Substitution: Azides, thioethers.

Scientific Research Applications

Organic Chemistry

Benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules, including pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution: The amino group can engage in nucleophilic substitutions to form amides or other derivatives.

- Oxidation and Reduction: The compound can undergo oxidation to form imines or nitriles and reduction to yield alcohols.

Biological Studies

The compound's chiral nature allows it to interact selectively with biological molecules, making it useful for studying enzyme-substrate interactions and protein-ligand binding.

Case Study: ACC Deaminase Inhibition

Research indicates that this compound can irreversibly inhibit ACC deaminase by modifying critical nucleophilic residues within the enzyme's active site. This interaction alters enzyme activity, leading to significant metabolic consequences.

Pharmaceutical Development

The compound is being explored for its potential as an active pharmaceutical ingredient (API) due to its ability to modulate biological pathways through specific interactions with enzymes and receptors.

Data Table: Key Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | High enantiomeric excess achieved in syntheses |

| Enzyme Inhibition | Study of ACC deaminase interactions | Irreversible inhibition observed |

| Pharmaceutical Research | Potential API for drug development | Modulates enzyme activity significantly |

Mechanism of Action

The mechanism of action of benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Ephedrine Hydrochloride

Ephedrine hydrochloride (CAS 50-98-6), a phenylpropanolamine derivative with (1R,2S) stereochemistry, serves as a relevant comparator due to its structural and stereochemical similarities . Key comparisons include:

Table 1: Structural and Functional Comparison

Stability and Degradation

Ephedrine hydrochloride exhibits temperature-dependent degradation in biological matrices. At 37°C, it loses ~11% stability in urine over 48 hours and degrades significantly (~70%) after six months at -20°C . In contrast, the cyclobutane ring in the target compound may reduce metabolic susceptibility due to its strained yet rigid structure, though experimental data are lacking.

Chirality and Bioactivity

Both compounds are stereochemically defined, but their biological activities diverge:

Biological Activity

Benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

Structural Properties

The compound features a cyclobutane ring that contributes to its rigidity and influences its biological interactions. The presence of an amino group and a carboxylate group allows it to participate in various biochemical reactions typical for amino acids and esters.

Mechanisms of Biological Activity

Research indicates that this compound exhibits biological activity primarily through enzyme interactions. Notably, it has been shown to irreversibly inhibit ACC deaminase by modifying critical nucleophilic residues within the enzyme's active site. This modification alters enzyme activity, leading to significant metabolic consequences, particularly in pathways involving amino acid metabolism.

Enzyme Interaction Studies

- ACC Deaminase Inhibition : The compound acts as an irreversible inhibitor of ACC deaminase, which is crucial for the regulation of amino acid metabolism. The mechanism involves nucleophilic attack on electrophilic centers within the enzyme's active site, resulting in altered enzyme functionality.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition Studies : A study reported that the compound significantly inhibited ACC deaminase activity in vitro, suggesting potential applications in metabolic regulation.

- Antimicrobial Activity : Other research explored its antimicrobial properties, indicating that derivatives of this compound could exhibit antifungal activity similar to other alicyclic β-amino acids .

- Peptide Synthesis : The compound has also been utilized in synthetic peptide chemistry, where it was incorporated into β-peptides that demonstrated self-assembling properties due to the conformational rigidity imparted by the cyclobutane ring .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride?

- Methodological Answer : The synthesis of strained cyclobutane derivatives typically involves stereoselective strategies. For example, cyclopropane analogs (structurally related) are synthesized via [2+2] cycloaddition or ring-opening reactions under controlled conditions to preserve stereochemistry . For cyclobutane systems, ring-strain minimization during synthesis is critical. Key steps include:

- Use of chiral auxiliaries or catalysts to enforce (1R,2S) stereochemistry.

- Protection of the amine group (e.g., benzyloxycarbonyl) to prevent side reactions.

- Final hydrochloride salt formation via acid hydrolysis.

- Validate stereochemical purity using chiral HPLC or X-ray crystallography .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is recommended. For example:

- HPLC-UV : Use a C18 column, mobile phase of acetonitrile/water (60:40) with 0.1% trifluoroacetic acid (TFA), and detection at 210–220 nm .

- LC-MS/MS : Enhances sensitivity for trace quantification in plasma or urine. Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects .

- Validate method parameters (linearity, LOD/LOQ, recovery) per ICH guidelines.

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Stability is temperature- and matrix-dependent. Key findings from analogous compounds:

- Short-term : Store at -20°C in lyophilized form; avoid repeated freeze-thaw cycles.

- Long-term : In plasma, degradation increases by ~30% after 6 months at -20°C; urine samples degrade faster (up to 70% under similar conditions) .

- Add preservatives (e.g., sodium azide) to biological samples to inhibit microbial growth, which accelerates degradation .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity and stability?

- Methodological Answer : Cyclobutane’s ring strain (~110 kJ/mol vs. ~115 kJ/mol for cyclopropane) increases reactivity:

- Synthesis : Strain drives ring-opening reactions; use low-temperature conditions to stabilize intermediates.

- Stability : Susceptibility to hydrolysis or oxidation at the ester group increases due to ring tension. Monitor via accelerated stability studies (e.g., 40°C/75% RH for 3 months) .

- Computational modeling (DFT) can predict reactive sites and guide derivatization for improved stability.

Q. What experimental approaches assess stereochemical integrity during synthesis and storage?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IG-3 column with hexane/isopropanol (80:20) to resolve enantiomers. Compare retention times with authentic standards .

- Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to reference data.

- Stability Testing : Incubate the compound under stress conditions (e.g., pH 1–13, UV light) and monitor enantiomeric excess (EE) over time .

Q. How to design stability studies under microbial contamination scenarios?

- Methodological Answer :

- Inoculation : Spike plasma/urine samples with E. coli (e.g., 10⁶ CFU/mL) to simulate microbial contamination .

- Incubation : Store at 37°C (mimicking physiological conditions) and -20°C. Sample at intervals (0, 24, 48 hrs, 1–6 months).

- MIC/MBC Determination : Use broth microdilution assays to quantify antimicrobial activity. For related compounds, MIC values against E. coli are ~87.5 ppm, indicating moderate inhibitory effects .

- Data Interpretation : Correlate degradation rates with microbial load using regression models.

Key Considerations for Researchers

- Contradictions in Evidence : While E. coli reduces stability in biological matrices , the compound’s inherent antimicrobial activity (MIC ~87.5 ppm) may confound degradation kinetics. Control experiments with sterile matrices are critical.

- Gaps : Limited data on cyclobutane-specific degradation pathways; recommend isotopic labeling (¹⁴C) for metabolite tracking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.